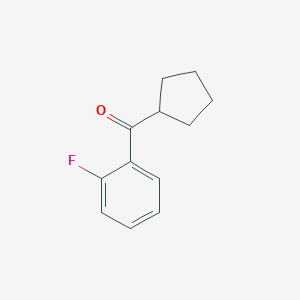

2-Fluorophenyl cyclopentyl ketone

Descripción general

Descripción

2-Fluorophenyl cyclopentyl ketone, also known as cyclopentyl(2-fluorophenyl)methanone, is a chemical compound with the molecular formula C12H13FO and a molecular weight of 192.2 g/mol . This compound is categorized as a precursor in the synthesis of fluoroketamine and is primarily used for research and forensic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorophenyl cyclopentyl ketone typically involves the reaction of 2-fluorobenzonitrile with cyclopentyl magnesium bromide (a Grignard reagent), followed by a bromination reaction to obtain α-bromocyclopentyl-(2-fluorophenyl)-ketone . The reaction of the obtained ketone with methylamine at low temperatures (-40°C) results in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques, ensuring high purity and yield. The compound is often produced in solution form, typically in methyl acetate, to facilitate its use in various applications .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluorophenyl cyclopentyl ketone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis of Fluoroketamine

One of the primary applications of 2-fluorophenyl cyclopentyl ketone is as a precursor in the synthesis of fluoroketamine, a compound with anesthetic properties similar to ketamine. Research indicates that this compound can be utilized to develop new derivatives with potentially improved pharmacological profiles .

Case Study: Synthesis Pathways

A notable study documented the synthesis of this compound from 2-fluorobenzonitrile and cyclopentylmagnesium bromide, demonstrating its utility in creating novel compounds . This pathway is significant for researchers aiming to explore variations of ketamine derivatives for therapeutic use.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects through the modulation of neurotransmitter systems. Its potential role in protecting neurons from damage makes it a candidate for further investigation in neuropharmacology .

Analytical Reference Standard

In analytical chemistry, this compound serves as an analytical reference standard. It is crucial for validating methods used in the detection and quantification of related compounds, particularly in forensic toxicology where accurate identification of psychoactive substances is essential .

Forensic Applications

The compound has been identified in various forensic studies involving drug testing and toxicology. Its presence has been noted in post-mortem analyses and biological samples from impaired drivers, highlighting its relevance in forensic investigations .

Case Study: Forensic Toxicology

A comprehensive review indicated that this compound was detected in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS), underscoring its importance in forensic toxicology for identifying substances related to drug abuse and overdose cases .

Potential Medicinal Uses

Research is ongoing into the medicinal properties of this compound, particularly its potential as an anesthetic or analgesic agent. Its structural similarities to known anesthetics suggest that it may possess similar efficacy, warranting further pharmacological studies .

Summary Table of Applications

| Application | Description |

|---|---|

| Synthesis of Fluoroketamine | Precursor for developing new anesthetic derivatives |

| Neuroprotective Effects | Potential role in protecting neurons through neurotransmitter modulation |

| Analytical Reference Standard | Used for validating detection methods in analytical chemistry |

| Forensic Applications | Identified in toxicology reports; relevant for drug testing and forensic investigations |

| Potential Medicinal Uses | Investigated for anesthetic properties similar to ketamine |

Mecanismo De Acción

The mechanism of action of 2-fluorophenyl cyclopentyl ketone is closely related to its role as a precursor in the synthesis of fluoroketamine. Fluoroketamine, like ketamine, acts on the N-methyl-D-aspartate (NMDA) receptor, inhibiting its activity and leading to anesthetic and analgesic effects . The compound’s effects are mediated through its interaction with the NMDA receptor and subsequent modulation of neurotransmitter release and synaptic plasticity .

Comparación Con Compuestos Similares

Ketamine: A well-known anesthetic and analgesic with a similar structure but with a chlorine atom instead of fluorine.

2-Fluorodeschloroketamine: An analog of ketamine where the chlorine group is replaced by fluorine, similar to 2-fluorophenyl cyclopentyl ketone.

Uniqueness: this compound is unique due to its specific substitution pattern and its role as a precursor in the synthesis of fluoroketamine. The presence of the fluorine atom imparts distinct chemical properties, such as increased lipophilicity and altered metabolic stability, compared to its chlorine-substituted analogs .

Actividad Biológica

2-Fluorophenyl cyclopentyl ketone (C12H13FO) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a phenyl ring that contains a fluorine substituent. Its molecular weight is approximately 198.23 g/mol, with a chemical structure that can influence its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's reactivity and selectivity towards certain biological targets, which can modulate various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit serine and cysteine proteases, which are critical in various diseases, including cancer and inflammation .

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and other cellular activities.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized in the following table:

Case Studies

- Anti-inflammatory Research : A study demonstrated that compounds similar to this compound significantly reduced inflammation in animal models by inhibiting cathepsin B, a cysteine protease involved in inflammatory responses. This suggests potential therapeutic applications for inflammatory diseases .

- Cytotoxicity in Cancer Models : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For example, it was effective against B16BL6 melanoma cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, suggesting its utility in treating neurodegenerative disorders .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These investigations aim to enhance its pharmacological profile through structure-activity relationship (SAR) analyses.

Notable Findings:

- SAR Analysis : Modifications to the phenyl ring or cyclopentyl group have been shown to affect biological activity significantly. For instance, introducing different halogen substituents can alter binding affinity and selectivity towards target enzymes.

- In Vivo Studies : Preliminary animal studies suggest that this compound may exhibit dose-dependent effects on behavior and physiological responses, warranting further investigation into its psychoactive properties .

Propiedades

IUPAC Name |

cyclopentyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVZOQLBNNRMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548979 | |

| Record name | Cyclopentyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111982-45-7 | |

| Record name | Cyclopentyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.